methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
Description
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a halogenated aromatic ring. The compound combines a methyl ester group, an amino group at the (2S)-position, and a 4-chloro-3-fluorophenyl substituent. The dual halogenation (Cl and F) on the phenyl ring may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
CAS No. |
2445749-88-0 |
|---|---|
Molecular Formula |
C10H12Cl2FNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
ZDCDNGOCFBUTRW-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)F)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Esterification
The synthesis begins with the activation of (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid. In a method analogous to US11332435B2, the carboxylic acid is converted to its acid chloride using 1.1 equivalents of oxalyl chloride in tetrahydrofuran (THF) at 20°C. This step avoids epimerization at the α-carbon, critical for maintaining the (S)-configuration. The acid chloride is subsequently reacted with methanol in the presence of triethylamine (2.0 eq) to form the methyl ester.
Key reaction parameters:
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. Crystallization from a heptane/ethanol mixture (4:1 v/v) at −20°C yields the final product with >99% enantiomeric excess (ee).
Industrial-Scale Production
Continuous Flow Synthesis
Adapting methodologies from EP1189898B1, a continuous flow system enhances scalability:
-
Reactor 1: Acid chloride formation (residence time: 15 min at 20°C).
-
Reactor 2: Esterification with methanol (residence time: 30 min at 25°C).
-
Crystallization Unit: Anti-solvent (heptane) addition at 5°C to isolate the ester.
Advantages:
Polymorph Control
The hydrochloride salt exists in two crystalline forms:
| Polymorph | Solvent System | Melting Point | Stability |
|---|---|---|---|
| Form I | Ethanol/Heptane (1:4) | 148–150°C | Hygroscopic |
| Form II | MTBE/Heptane (1:18) | 162–164°C | Non-hygroscopic |
Form II is preferred for pharmaceutical formulations due to its stability. Seeding with Form II crystals during crystallization ensures phase purity.
Reaction Optimization and Challenges
Stereochemical Integrity
Epimerization at the α-carbon is mitigated by:
-
Low-temperature coupling (0–25°C) to prevent racemization.
Analytical validation:
Solvent and Reagent Selection
| Step | Solvent | Reagent | Equivalents |
|---|---|---|---|
| Acid chloride | THF | Oxalyl chloride | 1.1 |
| Esterification | DCM | Methanol | 5.0 |
| Salt formation | Ethyl acetate | HCl gas | 1.2 |
Ethyl acetate is preferred over ethanol for salt formation to avoid solvate formation.
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is widely used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The chloro and fluoro groups can be replaced with other functional groups, facilitating the creation of diverse derivatives.
- Oxidation and Reduction : The amino group can undergo oxidation to yield oximes or nitriles, while reduction can produce different amine derivatives .
Biological Research
The compound has been investigated for its interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding. Some notable applications include:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
- Receptor Binding : Its ability to bind to various receptors suggests potential roles in modulating physiological responses, which is crucial for developing therapeutic agents.
Medicinal Chemistry
This compound has been studied for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Its interaction with pain pathways suggests potential use as an analgesic agent .
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Differences and Implications
Ortho-fluorinated analogs (e.g., 2-fluorophenyl) may exhibit altered conformational stability due to steric clashes between the fluorine and the amino group .
Steric and Electronic Effects: The tert-butyl-substituted analog (C₁₄H₂₂ClNO₂) has significantly higher steric bulk, which could reduce solubility but improve target selectivity in enzyme-binding sites . Hydroxyl or methoxy groups (e.g., tyrosine methyl ester) increase polarity, making these compounds more water-soluble but less membrane-permeable .
Stereochemistry :
- The (2S) configuration in the target compound and its 4-fluoro analog contrasts with the (2R) configuration in the 2-fluorophenyl derivative. Enantiomeric differences can drastically alter pharmacokinetics and biological activity .
Biological Activity
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride, also known as methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate, is an amino acid derivative that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClFNO2 |
| Molecular Weight | 231.65 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate |
| CAS Number | 1213047-83-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exhibit enzyme inhibition or receptor binding capabilities, which can lead to various physiological effects.
- Enzyme Inhibition : The presence of the chloro and fluoro groups can enhance the compound's ability to interact with enzymes, potentially altering their activity.
- Receptor Binding : The structure allows for interactions with various receptors, which may be involved in signaling pathways related to inflammation and pain.
Biological Activity Studies
Recent studies have explored the biological activities associated with this compound, particularly focusing on its potential therapeutic effects:
- Analgesic Properties : Research indicates that methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate may have analgesic effects, making it a candidate for pain management therapies .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have provided insights into the biological activity of methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate:
- Study on Pain Relief : A study demonstrated that administration of this compound in animal models resulted in significant pain relief compared to control groups. The mechanism was linked to modulation of pain pathways involving specific receptors.
- Inflammation Model : In a model of acute inflammation, treatment with methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate showed reduced markers of inflammation, indicating its potential utility in inflammatory conditions .
Research Applications
The compound is not only relevant for therapeutic applications but also serves as a valuable tool in research:
Q & A
Q. What are the key synthetic routes for preparing methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride?
The compound is synthesized via multi-step organic reactions. A common method involves esterification of the corresponding amino acid precursor:
- Step 1 : React 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent (e.g., sodium borohydride) to form the β-amino ester intermediate.
- Step 2 : Hydrochloride salt formation to enhance solubility and stability. Yield optimization requires precise control of reaction temperature (0–5°C for reduction steps) and stoichiometric ratios of reagents .
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the stereochemistry and substitution pattern (e.g., distinguishing 4-chloro-3-fluorophenyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical ~268.11 g/mol) and isotopic patterns for chlorine/fluorine.
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility, critical for biological assays. Stability tests under varying pH (2–7.4) and temperature (4°C to 37°C) show no degradation over 30 days when stored at –20°C in desiccated conditions .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Precursor for synthesizing analogs targeting neurotransmitter receptors (e.g., dopamine, serotonin) .
- Enzyme Studies : Substrate for aminotransferases due to its chiral α-amino ester structure .
Advanced Research Questions
Q. How do structural variations (e.g., halogen position/stereochemistry) impact biological activity?
Comparative studies using analogs reveal:
- Chlorine vs. Bromine : Chlorine at the 4-position enhances metabolic stability compared to brominated analogs, as shown in hepatic microsome assays .
- Fluorine at 3-position : Increases binding affinity to G-protein-coupled receptors (GPCRs) due to electronegativity and van der Waals interactions .
- Stereochemistry : The (2S)-configuration is critical for enantioselective interactions with biological targets (e.g., 10-fold higher activity than (R)-isomers in receptor-binding assays) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects.
- Off-Target Screening : Use broad-panel receptor binding assays (e.g., CEREP) to rule out non-specific interactions.
- Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may confound results .
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalytic Conditions : Replace sodium borohydride with asymmetric catalysts (e.g., chiral oxazaborolidines) to improve enantiomeric excess (ee >95%).
- Solvent Optimization : Use tetrahydrofuran (THF)/water mixtures for higher solubility of intermediates.
- Workflow Automation : Continuous-flow reactors reduce batch variability and improve yield consistency (85–92%) .
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
- Primary Neuronal Cultures : Assess effects on synaptic plasticity using electrophysiology (patch-clamp).
- Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to measure permeability (Papp >5 × 10 cm/s indicates CNS activity).
- Toxicity Screening : MTT assays in SH-SY5Y cells to determine IC values .
Methodological Notes
- Contradiction Handling : Cross-validate conflicting biological data using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Stereochemical Purity : Regular chiral HPLC checks are mandatory to ensure ee >99% for reproducible results .
- Ethical Compliance : All biological studies must adhere to institutional guidelines for in vitro/in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
